6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole
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Overview
Description
6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that features an imidazole ring fused with a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Benzoxazole: A heterocyclic compound with a benzene ring fused to an oxazole ring.
Benzimidazole: A compound with a benzene ring fused to an imidazole ring.
Uniqueness
6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H12N4O2 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-methoxy-7-phenyl-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C14H12N4O2/c1-19-18-11-8-7-10-12(17-20-16-10)13(11)15-14(18)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
DMZNGLKPGAVSMW-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C(C3=NON=C3CC2)N=C1C4=CC=CC=C4 |
Origin of Product |
United States |
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